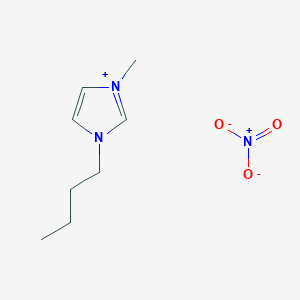

1-Butyl-3-methylimidazolium nitrate

説明

1-Butyl-3-methylimidazolium nitrate ([BMIM][NO₃]) is an imidazolium-based ionic liquid (IL) with a nitrate anion. It is characterized by its low melting point (<−20°C), high thermal stability (decomposition temperature ~250–300°C), and moderate viscosity . Its structure comprises a 1-butyl-3-methylimidazolium cation paired with a planar nitrate anion, enabling strong hydrogen-bonding interactions and high polarity. These properties make it suitable for applications in catalysis, adsorption, and green chemistry .

Key thermophysical properties include:

作用機序

Target of Action

1-Butyl-3-methylimidazolium nitrate is an ionic liquid . The primary targets of this compound are the imidazolium cations and nitrate anions . These targets play a crucial role in the conformational changes that accompany phase changes in this compound .

Mode of Action

The compound interacts with its targets through hydrogen bond interactions between cation C–H’s and oxygen atoms of the nitrate ions . This interaction results in significant lengthening observed for three of the six close contacts (and formation of one new contact) upon conversion to the higher-temperature form .

Biochemical Pathways

The affected pathways involve the conversion between different butyl chain conformations . These downstream effects include the formation of two different polymorphs and significant temperature-dependent conformational changes .

Pharmacokinetics

It is known that the compound is a hydrophilic room temperature ionic liquid with low crystallization temperature .

Result of Action

The molecular and cellular effects of the compound’s action involve the conformational changes that accompany phase changes in this compound . These changes are evidenced by two different polymorphs and significant temperature-dependent conformational changes .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . For instance, at 100 K and 200 K, the butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation . At 200 K, the G′G′ chain is disordered with about twelve percent of the GT conformation present . A different polymorph is present at 273 K displaying significant disorder in the butyl chains with a mixture of G′T, G′G′, and GT conformers .

生物活性

1-Butyl-3-methylimidazolium nitrate ([BMIM][NO3]) is an ionic liquid that has garnered attention due to its unique physicochemical properties and potential biological applications. This article explores the biological activity of [BMIM][NO3], focusing on its effects on various biological systems, including its antibacterial, antitumor, and cytotoxic properties.

- Molecular Formula : C8H15N3O3

- Molecular Weight : 199.23 g/mol

- Appearance : Colorless to pale yellow liquid

- Viscosity : Viscous liquid, which affects its interaction with biological systems

Biological Activity Overview

The biological activities of [BMIM][NO3] have been studied in various contexts:

1. Antibacterial Activity

Studies have demonstrated that [BMIM][NO3] exhibits significant antibacterial properties against a range of bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in antimicrobial applications.

Table 1: Antibacterial Efficacy of [BMIM][NO3]

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mM |

| Staphylococcus aureus | 18 | 0.3 mM |

| Pseudomonas aeruginosa | 12 | 0.7 mM |

2. Antitumor Activity

Research has indicated that [BMIM][NO3] may possess antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism for its potential use in cancer therapy.

Case Study: Induction of Apoptosis

In a study involving human breast cancer cells (MCF-7), treatment with [BMIM][NO3] resulted in:

- Increased caspase-3 activity, indicating apoptosis.

- Upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).

3. Cytotoxicity

While [BMIM][NO3] shows promise in antibacterial and antitumor applications, its cytotoxic effects on normal human cells have also been evaluated. The compound exhibits dose-dependent cytotoxicity, which raises concerns regarding its safety profile.

Table 2: Cytotoxic Effects on Normal Human Cells

| Cell Line | IC50 (mM) |

|---|---|

| Human Dermal Fibroblasts | 1.5 |

| HepG2 (Liver) | 2.0 |

| HEK293 (Kidney) | 1.8 |

The mechanisms underlying the biological activities of [BMIM][NO3] are still being elucidated. Potential mechanisms include:

- Disruption of bacterial cell membranes leading to cell lysis.

- Induction of oxidative stress in tumor cells, triggering apoptotic pathways.

- Interaction with cellular signaling pathways that regulate cell proliferation and apoptosis.

Environmental Impact and Safety Considerations

As an ionic liquid, [BMIM][NO3] presents unique environmental challenges. Its persistence in the environment and potential toxicity to aquatic organisms necessitate thorough ecotoxicological assessments. Studies indicate that while it is less toxic than many organic solvents, caution is warranted due to its effects on non-target organisms.

Table 3: Ecotoxicological Data

| Organism | LC50 (mg/L) |

|---|---|

| Daphnia magna | 50 |

| Fish (Danio rerio) | >100 |

科学的研究の応用

Properties of 1-Butyl-3-Methylimidazolium Nitrate

BMIM NO3 is characterized by its colorless to pale yellow appearance, with a molecular formula of C8H15N2O3 and a molecular weight of 189.22 g/mol. Key physical properties include:

- Melting Point: -17°C

- Boiling Point: 245°C

- Solubility: Soluble in water and common organic solvents (ethanol, acetone, methanol)

- Thermal Stability: High thermal stability suitable for high-temperature reactions

- Electrical Conductivity: Excellent conductivity, beneficial for electrochemical applications .

Chemical Synthesis

BMIM NO3 serves as a versatile solvent and catalyst in various organic reactions:

- Catalysis: It has been employed in acylation, alkylation, and esterification reactions. Its ability to facilitate these reactions efficiently makes it valuable in synthetic organic chemistry .

- Graphene Oxide Synthesis: BMIM NO3 has been utilized as a solvent in the synthesis of graphene oxide, showcasing its capability to dissolve complex materials and enhance reaction yields .

Electrochemical Applications

The ionic liquid's excellent electrical conductivity positions it as a suitable candidate for various electrochemical applications:

- Electrolytes in Energy Storage Devices: BMIM NO3 has been used as an electrolyte in batteries, fuel cells, and supercapacitors. Its ionic nature enhances ion transport, improving the overall efficiency of these devices .

- Corrosion Inhibitors: Research indicates that BMIM NO3 can act as an effective corrosion inhibitor in metal surfaces due to its ability to form protective layers .

Separation Technologies

BMIM NO3 is effective in separation processes due to its unique solvation properties:

- Liquid-Liquid Extraction: It has been applied in the extraction of organic acids, sugars, and amino acids from mixtures. The ionic liquid's polarity allows for selective solvation of target compounds .

- Gas Chromatography: BMIM NO3 has shown promise as a stationary phase in gas chromatography, improving separation efficiency for volatile compounds .

Lubricants and Coolants

In industrial applications, BMIM NO3 is recognized for its lubricating properties:

- Friction Reduction: The compound has demonstrated effectiveness as a lubricant in machinery, reducing friction and wear on metal surfaces .

- Thermal Management: Its high thermal stability makes it suitable for use as a coolant in high-performance machinery .

Case Study 1: Extractive Desulfurization

A study highlighted the use of BMIM NO3 in the extractive desulfurization of liquid fuels. The ionic liquid facilitated the removal of dibenzothiophene from n-dodecane with an efficiency of 81% under mild conditions (mass ratio 1:1 at 30°C) within 30 minutes. This application underscores the potential of BMIM NO3 as a green solvent for environmental remediation efforts .

Case Study 2: Electrochemical Performance

Research demonstrated that BMIM NO3-based electrolytes exhibited superior performance in lithium-ion batteries compared to conventional electrolytes. The ionic liquid's high conductivity enhanced ion mobility, resulting in improved charge-discharge cycles and overall battery efficiency .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity [Bmim][NO₃] without halide contamination?

A halide-free synthesis involves metathesis using 1-butyl-3-methylimidazolium hydrogen sulfate and strontium hydroxide octahydrate in aqueous media. After 20 hours of stirring at 277.15 K, the precipitate is removed via silica gel filtration, yielding high-purity [Bmim][NO₃] . Alternative methods include anion exchange with sodium nitrate, validated by NMR and elemental analysis to confirm purity (>99%) .

Q. How can researchers verify the structural integrity of [Bmim][NO₃] post-synthesis?

Use ¹H and ¹³C NMR (in deuterated acetone) to confirm cation-anion pairing and absence of impurities. Key NMR signals include δ = 0.79 ppm (t, terminal -CH₃), 4.09 ppm (t, -CH₂-N), and 8.75 ppm (s, imidazolium protons) . Elemental analysis (C: ~43.8%, H: ~7.8%, N: ~19.2%) and FT-IR spectroscopy (NO₃⁻ stretching at ~1380 cm⁻¹) further validate purity .

Q. What experimental protocols are used to measure thermophysical properties (e.g., density, viscosity) of [Bmim][NO₃]?

Density and viscosity are measured using oscillating U-tube densitometers and rotational viscometers, respectively, at controlled temperatures (298–363 K). For binary mixtures with alcohols (e.g., ethanol, propan-1-ol), systematic dilution and temperature calibration are critical to avoid phase separation .

Advanced Research Questions

Q. How do cation-anion interactions influence the vibrational and structural properties of [Bmim][NO₃]?

Cation-anion hydrogen bonding and electrostatic interactions dominate vibrational modes. FT-Raman spectroscopy combined with DFT calculations reveals NO₃⁻ symmetry changes and imidazolium ring distortions. For example, the NO₃⁻ bending mode shifts from 720 cm⁻¹ in free nitrate to 740 cm⁻¹ in [Bmim][NO₃], indicating strong ionic interactions .

Q. What computational models are validated for simulating [Bmim][NO₃] in molecular dynamics studies?

The GROMOS 43A1 force field, parametrized for [Bmim][NO₃], accurately predicts density (±1.5%), self-diffusion coefficients (±10%), and shear viscosity (±20%) across 298–363 K. Radial distribution functions (RDFs) show preferential nitrate orientation near the imidazolium C2-H, critical for solvation studies .

Q. How can contradictory thermal stability data for [Bmim][NO₃] be resolved in hazard assessments?

Discrepancies arise from impurities (e.g., residual water) and heating rates. Thermogravimetric analysis (TGA) at 10 K/min under nitrogen shows decomposition onset at ~473 K. Differential scanning calorimetry (DSC) and kinetic models (e.g., Friedman method) must be coupled to assess autocatalytic risks and time-to-maximum-rate (TMR) under adiabatic conditions .

Q. What methodologies address discrepancies in solubility data for [Bmim][NO₃] in polar solvents?

Use cloud-point titration with UV-Vis spectroscopy to detect phase transitions. For example, in ethanol mixtures, solubility limits vary with temperature (e.g., 0.3–0.5 mole fraction at 298–323 K). Ensure solvent dryness to prevent hydrogen-bonding interference .

Q. Methodological Best Practices

Q. How should researchers design experiments to study [Bmim][NO₃] in catalytic or electrochemical applications?

- Catalysis: Pre-dry [Bmim][NO₃] under vacuum (343 K, 24 h) to minimize water content (<50 ppm). Monitor activity via in-situ FTIR for nitrate-mediated reactions (e.g., esterification) .

- Electrochemistry: Use impedance spectroscopy to evaluate ionic conductivity (0.1–1.0 S/m at 298 K). Avoid platinum electrodes due to nitrate reduction; opt for glassy carbon or gold .

Q. What strategies mitigate thermal hazards during large-scale handling of [Bmim][NO₃]?

Implement adiabatic calorimetry (e.g., ARC) to determine self-accelerating decomposition temperature (SADT). Storage below 323 K in inert atmospheres reduces runaway risks. For mixtures with oxidizable substrates (e.g., coal), limit concentrations to <10 wt% to avoid exothermic synergies .

Q. Data Contradiction Analysis

Q. Why do reported densities of [Bmim][NO₃] vary across studies?

Variations stem from measurement techniques (e.g., pycnometry vs. MD simulations) and purity levels. Consensus values range from 1.18–1.22 g/cm³ at 298 K. Cross-validate using literature benchmarks (e.g., Strechan et al., 2008: 1.20 g/cm³) .

Q. How do binary mixtures with alcohols affect [Bmim][NO₃]'s thermodynamic properties?

Alcohols disrupt ionic interactions, reducing viscosity (e.g., from 120 cP to 25 cP in 50% ethanol). Excess molar volumes (Vᴱ) show non-ideal behavior, modeled via Redlich-Kister equations. Contradictions in Vᴱ data arise from inconsistent temperature control (±0.1 K required) .

類似化合物との比較

Anion-Driven Property Variations

The nitrate anion distinguishes [BMIM][NO₃] from other ILs in the [BMIM]⁺ family. Below is a comparative analysis of key analogs:

¹DCA = dicyanamide

Key Findings :

- Thermal Stability : Nitrate-based ILs exhibit moderate thermal stability compared to [PF₆]⁻ analogs but superior to [HSO₄]⁻ and [DCA]⁻ salts .

- Viscosity : The nitrate anion reduces viscosity relative to [Cl]⁻ and [HSO₄]⁻ due to weaker electrostatic interactions .

- Conductivity: [BMIM][NO₃] has lower conductivity than [BMIM][PF₆] and [BMIM][DCA], attributed to the nitrate anion’s larger size and lower mobility .

Thermodynamic and Computational Insights

- Molecular Dynamics : DFT studies reveal that the nitrate anion forms stronger hydrogen bonds with the [BMIM]⁺ cation compared to [PF₆]⁻, enhancing stability but reducing ionic mobility .

- Mixture Behavior: In ethanol mixtures, [BMIM][NO₃] shows a 15% increase in viscosity compared to [BMIM][PF₆], due to ethanol’s disruption of the IL’s polar network .

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHIMOZSRUCGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583365 | |

| Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179075-88-8 | |

| Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。